7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a cyclohexyl group at the 7-position and methyl groups at the 2- and 4-positions. The cyclohexyl group enhances lipophilicity and steric bulk, which may influence target binding and metabolic stability, while the methyl groups contribute to electronic effects and steric hindrance .
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
7-cyclohexyl-2,4-dimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H19N3/c1-10-13-8-9-17(12-6-4-3-5-7-12)14(13)16-11(2)15-10/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
WQFZWJNYLRDVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=NC(=N1)C)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core with the desired substitutions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction . This approach allows for the rapid and controlled synthesis of pyrrolo[2,3-d]pyrimidine derivatives, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), interfering with the JAK-STAT signaling pathway . This pathway is crucial for cell division, apoptosis, and immune responses, making the compound a potential therapeutic agent for diseases involving dysregulated JAK-STAT signaling .
Comparison with Similar Compounds
Physicochemical Properties
- Chlorine substituents (e.g., 2,4-dichloro analogs) improve electrophilicity for cross-coupling reactions but may increase toxicity .
- Synthetic Accessibility: Acid-mediated nucleophilic substitution (e.g., with anilines in isopropanol/HCl) yields 27–86% for 4-substituted derivatives . Palladium-catalyzed coupling (e.g., with sulfamoylphenyl amines) achieves moderate yields (22.9–38%) but requires specialized catalysts like Pd₂(dba)₃ and XantPhos .
Key Research Findings
Biological Activity
7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, mechanisms of action, and relevant research findings.
The primary biological activity of 7-cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is its role as an inhibitor of CDK4/6. These kinases are crucial in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK4/6 can lead to cell cycle arrest and has been implicated in cancer therapy. The compound's ability to selectively inhibit these kinases makes it a candidate for further investigation in oncology.
Research Findings
Recent studies have highlighted the compound's efficacy in preclinical models:
- In vitro Studies : Research indicates that 7-cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates potent inhibitory effects on CDK4/6 activity. This inhibition leads to reduced proliferation of cancer cell lines expressing high levels of these kinases.
- In vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest in tumor cells.
Case Studies
-
Case Study: Breast Cancer
- Objective : To evaluate the efficacy of 7-cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in ER-positive breast cancer models.
- Findings : The compound significantly reduced tumor growth and improved survival rates in treated mice compared to untreated controls.
-
Case Study: Lung Cancer
- Objective : Assessing the impact on non-small cell lung cancer (NSCLC) cell lines.
- Findings : Inhibition of CDK4/6 led to decreased cell viability and increased apoptosis markers.
Data Table
The following table summarizes key properties and biological activities of 7-cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine:
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3 |
| Molecular Weight | 229.33 g/mol |
| CDK Inhibition | Yes (selective for CDK4/6) |
| Cancer Types Targeted | Breast Cancer, Lung Cancer |
| Mechanism | Cell cycle arrest via apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
